2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

GPR40 Agonism Type 2 Diabetes Structure-Activity Relationship (SAR)

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid (CAS 93198-72-2) is a benzofuranacetic acid building block containing a 2,3-dihydrobenzofuran core with a 6-methoxy substituent and a 3-yl acetic acid side chain. This specific scaffold is fundamental to the structure of fasiglifam (TAK-875), a potent and selective GPR40/FFA1 agonist that progressed to Phase 3 clinical trials.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 93198-72-2
Cat. No. B1528945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
CAS93198-72-2
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CO2)CC(=O)O
InChIInChI=1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13)
InChIKeyUPXQPBXFERQVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid: A Critical Scaffold for GPR40 Agonist Discovery


2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid (CAS 93198-72-2) is a benzofuranacetic acid building block containing a 2,3-dihydrobenzofuran core with a 6-methoxy substituent and a 3-yl acetic acid side chain [1]. This specific scaffold is fundamental to the structure of fasiglifam (TAK-875), a potent and selective GPR40/FFA1 agonist that progressed to Phase 3 clinical trials [2]. The compound serves as the essential synthetic intermediate for introducing the critical pharmacophoric elements at the 3- and 6-positions necessary for receptor activation and favorable pharmacokinetics [2].

Procurement Risk: Why Regioisomeric or De-Methoxy Analogs of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid Cannot Be Interchanged


The structure-activity relationship (SAR) of the fused-ring GPR40 agonist series is highly sensitive to both the position of the acetic acid chain and the substitution on the phenyl ring. Shifting the acetic acid moiety from the 3-yl to the 5-yl position on the dihydrobenzofuran core produces a class of compounds with significantly altered, and typically inferior, anti-inflammatory and metabolic activity, as shown in a related series of 2,3-dihydrobenzofuran-5-acetic acids [1]. Similarly, the absence of the 6-methoxy group removes the essential oxygen atom required for subsequent derivatization into the biaryl ether linkage found in TAK-875, which is crucial for achieving the high GPR40 potency (EC50 14 nM) reported for the final drug molecule [2]. Procuring a des-methoxy or 5-acetic acid analog will lead to a dead-end synthetic intermediate that cannot yield the target receptor agonist.

Direct Comparative Evidence for Selecting 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid


GPR40 Agonist SAR: The 6-Methoxy and 3-Acetic Acid Scaffold is the Non-Free Fatty Acid Bioisostere

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid core of the target compound was specifically designed to act as a non-free fatty acid-like bioisostere. In a direct head-to-head medicinal chemistry optimization campaign, this core (as compound 2 in the Negoro et al. paper) generated significantly lower lipophilicity (logD) compared to the original open-chain phenylpropanoic acid lead, while maintaining potent GPR40 agonist activity. The 6-methoxy group is the functional handle for installing the biaryl ether moiety of TAK-875, a transformation confirmed by synthetic protocols. Replacing this core with a 2,3-dihydrobenzofuran-5-acetic acid scaffold leads to a complete loss of this specific GPR40-mediated glucose-dependent insulinotropic activity, as the 5-acetic acid series is associated with anti-inflammatory mechanisms [1].

GPR40 Agonism Type 2 Diabetes Structure-Activity Relationship (SAR)

Pharmacokinetic Superiority Initiated by the 6-Methoxy Dihydrobenzofuran Core

The dihydrobenzofuran-3-yl acetic acid core, which includes the 6-methoxy intermediate, was a key design element to improve metabolic stability. The final compound 16 (TAK-875), synthesized from this scaffold, demonstrated high resistance to β-oxidation, a common metabolic pathway for fatty acid-like structures. This resistance is attributed to the fused-ring core, and directly led to a long-acting pharmacokinetic (PK) profile. In contrast, earlier open-chain leads suffered from rapid metabolism [1]. Oral administration of TAK-875, whose structure is contingent on the 6-methoxy intermediate, significantly reduced plasma glucose excursion during an oral glucose tolerance test (OGTT) in type 2 diabetic rats, a functional outcome not achievable with other core structures [1].

Pharmacokinetics Metabolic Stability Drug Design

Regiochemical Specificity in Patent-Protected Synthetic Routes

Patent literature explicitly describes the synthesis of TAK-875 and its analogs, specifying (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid or its protected form as the key intermediate [1]. The target compound, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, is the named methyl-protected analog of this patented intermediate. For instance, US Patent Application 20140080891 describes the production of optically active forms of (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid. Attempting to use a 5-hydroxy or 5-methoxy regioisomer would not permit the correct 6-O-alkylation required to form the biaryl ether linkage in TAK-875, as defined in the patent claims [1].

Process Chemistry Patent Synthesis Fasiglifam Intermediates

Procurement-Driven Application Scenarios for 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid


Synthesis of Fasiglifam (TAK-875) and its Derivatives for In Vivo Diabetes Research

The primary application is as the essential building block for synthesizing fasiglifam (TAK-875) and its structural analogs. As shown in the key paper by Negoro et al., the target compound's core is functionalized to produce compound 16 (TAK-875), which demonstrated glucose-dependent insulinotropic activity in vivo by significantly reducing plasma glucose excursion during an OGTT in type 2 diabetic rats [1]. Research groups replicating or modifying this clinical GPR40 agonist must procure this exact intermediate to ensure the correct stereoelectronic properties for receptor binding.

Structure-Activity Relationship (SAR) Exploration of GPR40/FFA1 Agonists

The compound is the starting point for systematic SAR studies aimed at optimizing GPR40 activity beyond TAK-875. The core scaffold was identified specifically to reduce the high lipophilicity of earlier open-chain phenylpropanoic acid leads, a critical step to improve drug-likeness [1]. Medicinal chemists can use this compound to introduce modifications at the 6-position (via O-dealkylation and re-derivatization) and the acetic acid moiety to tune PK/PD, while maintaining the 3-yl acetic acid core essential for agonist activity.

Metabolic Stability Studies of Fused-Ring Alkanoic Acid Bioisosteres

The dihydrobenzofuran-3-yl acetic acid scaffold is a validated non-fatty acid bioisostere with high resistance to β-oxidation [1]. Investigators studying the metabolism of carboxylic acid-containing drugs can use this compound and its derivatives to probe the relationship between rigidified core structures and metabolic stability in vitro and in vivo. This scaffold's long-acting PK profile, as demonstrated with TAK-875, makes it a reference template for designing other metabolically durable therapeutic agents.

Process Chemistry Development for Large-Scale GPR40 Agonist Intermediates

For process chemists developing scalable routes to GPR40-targeting new chemical entities (NCEs), the target compound is a critical intermediate. Patents from Takeda Pharmaceutical Company Limited explicitly describe methods for producing optically active forms of (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid and its derivatives, which are used to manufacture the final GPR40 agonist [2]. Securing a high-purity source of the 6-methoxy variant is the first step in establishing a robust, patent-compliant manufacturing process.

Quote Request

Request a Quote for 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.